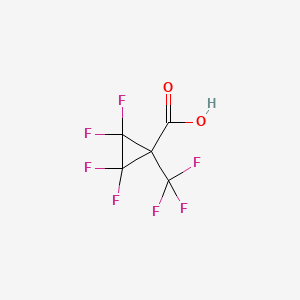

2,2,3,3-Tetrafluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2,3,3-Tetrafluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid is a fluorinated organic compound with the molecular formula C5H3F7O2. This compound is notable for its unique structure, which includes a cyclopropane ring substituted with both trifluoromethyl and tetrafluoro groups. The presence of multiple fluorine atoms imparts significant chemical stability and unique reactivity, making it an important intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-tetrafluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by fluorination. One common method involves the reaction of 1,1,1-trifluoro-2-iodoethane with ethyl diazoacetate in the presence of a copper catalyst to form the cyclopropane ring. Subsequent fluorination using elemental fluorine or a fluorinating agent such as cobalt trifluoride yields the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced fluorination techniques and catalysts can enhance yield and purity. Industrial methods also focus on minimizing hazardous by-products and optimizing reaction conditions to ensure safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3-Tetrafluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding perfluorinated ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or borane complexes.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable catalysts.

Major Products:

Oxidation: Perfluorinated ketones or aldehydes.

Reduction: Fluorinated alcohols.

Substitution: Fluorinated amides, ethers, or thioethers.

Scientific Research Applications

2,2,3,3-Tetrafluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex fluorinated compounds, which are valuable in materials science and catalysis.

Biology: Investigated for its potential as a bioisostere in drug design, where fluorinated analogs can enhance metabolic stability and bioavailability.

Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs with improved pharmacokinetic properties.

Mechanism of Action

The mechanism by which 2,2,3,3-tetrafluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid exerts its effects is primarily through its interactions with molecular targets in chemical reactions. The presence of multiple fluorine atoms enhances the compound’s electronegativity, influencing its reactivity and interaction with other molecules. In biological systems, the compound can act as a bioisostere, mimicking the behavior of natural substrates while providing enhanced stability and resistance to metabolic degradation .

Comparison with Similar Compounds

1-(Trifluoromethyl)cyclopropane-1-carboxylic acid: Similar structure but lacks the additional fluorine atoms on the cyclopropane ring.

2,2,3,3-Tetrafluorobutane-1,4-diol: Contains a similar tetrafluorinated backbone but differs in functional groups and overall structure.

Fenpropathrin: A pyrethroid insecticide with a similar cyclopropane core but different substituents and applications.

Uniqueness: 2,2,3,3-Tetrafluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid is unique due to its high degree of fluorination, which imparts exceptional chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and inert chemical intermediates .

Biological Activity

2,2,3,3-Tetrafluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid (CAS No. 917951-64-5) is a fluorinated organic compound notable for its unique structural features and significant biological activity. This compound has gained attention in various fields including medicinal chemistry, agrochemicals, and materials science due to its stability and reactivity.

The molecular formula of this compound is C5H3F7O2, with a molecular weight of approximately 226.05 g/mol. The compound features multiple fluorine atoms which enhance its lipophilicity and metabolic stability.

| Property | Value |

|---|---|

| CAS Number | 917951-64-5 |

| Molecular Formula | C5H3F7O2 |

| Molecular Weight | 226.05 g/mol |

| IUPAC Name | This compound |

| LogP | 1.90390 |

The biological activity of this compound primarily stems from its ability to interact with various molecular targets through its fluorinated structure. The presence of fluorine enhances the compound's electronegativity and stability, allowing it to act as a bioisostere in drug design. This property can improve the pharmacokinetic profiles of drugs by enhancing their metabolic stability and bioavailability.

Biological Applications

Research indicates that this compound has potential applications in:

- Medicinal Chemistry : Used as a building block for synthesizing fluorinated pharmaceuticals that exhibit improved efficacy and reduced side effects.

- Agrochemicals : Investigated for its role in developing new pesticides with enhanced performance against pests due to its unique chemical properties.

- Materials Science : Employed in the synthesis of advanced materials that require high stability and resistance to degradation.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Drug Design : A study by Velayutham et al. highlighted the use of fluorinated compounds like this one in enhancing drug properties through increased lipophilicity and metabolic resistance .

- Agrochemical Development : Research has indicated that compounds with similar structures can act as effective insecticides by modulating ion channels in pests .

- Pharmacological Studies : Investigations into the pharmacodynamics of fluorinated compounds suggest that they can mimic natural substrates while providing enhanced stability against enzymatic degradation .

Properties

CAS No. |

917951-64-5 |

|---|---|

Molecular Formula |

C5HF7O2 |

Molecular Weight |

226.05 g/mol |

IUPAC Name |

2,2,3,3-tetrafluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C5HF7O2/c6-3(7)2(1(13)14,4(3,8)9)5(10,11)12/h(H,13,14) |

InChI Key |

AEKBSACOYMDZQM-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C1(C(C1(F)F)(F)F)C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.